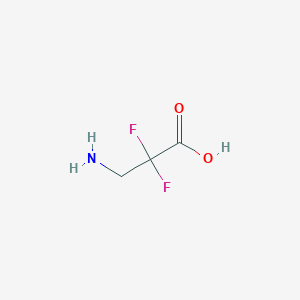

3-Amino-2,2-difluoropropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2,2-difluoropropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2NO2/c4-3(5,1-6)2(7)8/h1,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXAUVBPMONLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297687 | |

| Record name | 3-Amino-2,2-difluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428452-49-7 | |

| Record name | 3-Amino-2,2-difluoropropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428452-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,2-difluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective Synthesis of 3-Amino-2,2-difluoropropanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Fluorinated β-Amino Acids in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within the class of fluorinated organic molecules, α,α-difluoro-β-amino acids, such as 3-amino-2,2-difluoropropanoic acid, represent a particularly valuable chiral building block.[1][2] The gem-difluoro group can act as a bioisostere for a carbonyl group or ether linkage, influencing the molecule's conformation and electronic properties.[3] Consequently, the development of robust and efficient enantioselective syntheses of these compounds is of paramount importance for the pharmaceutical industry, enabling the exploration of novel chemical space and the creation of next-generation therapeutics.[4] This in-depth technical guide provides a comprehensive overview of the key enantioselective strategies for the synthesis of this compound and its derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantioselective Synthesis

-

Organocatalytic[3][5]-Proton Shift: A biomimetic approach leveraging chiral catalysts to induce asymmetry.

-

Chiral Auxiliary-Mediated Synthesis: A classical and reliable method for directing stereochemical outcomes.

-

Asymmetric Hydrogenation: The use of chiral metal catalysts to achieve enantioselective reduction.

-

Enzymatic Kinetic Resolution: A biocatalytic approach for the separation of enantiomers.

-

Diastereoselective Reformatsky Reaction: A powerful tool for the formation of C-C bonds with stereocontrol.

The following sections will provide a detailed examination of each of these methodologies, complete with experimental protocols, mechanistic insights, and comparative data.

Organocatalytic Enantioselective[3][5]-Proton Shift

A highly effective and elegant strategy for the synthesis of chiral β,β-difluoro-α-amino amides involves a biomimetic[3][5]-proton shift of β,β-difluoro-α-imine amides, catalyzed by chiral quinine derivatives.[3] This method offers high yields and excellent enantioselectivities under mild reaction conditions.

Causality Behind Experimental Choices

The success of this reaction hinges on the selection of a suitable chiral organocatalyst. Cinchona alkaloids, such as quinine and its derivatives, have proven to be exceptional catalysts for this transformation. The catalyst's tertiary amine moiety acts as a Brønsted base to deprotonate the α-position of the imine, while the chiral scaffold directs the subsequent protonation, thereby establishing the stereocenter. The choice of solvent is also critical, with non-polar solvents like toluene generally providing the best balance of reactivity and enantioselectivity.

Experimental Protocol: Organocatalytic[3][5]-Proton Shift

Materials:

-

β,β-difluoro-α-imine amide substrate (1.0 equiv)

-

Chiral Quinine-derived catalyst (e.g., (DHQD)₂PHAL) (1-10 mol%)

-

Anhydrous Toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the β,β-difluoro-α-imine amide substrate and the chiral quinine-derived catalyst.

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at the specified temperature (typically room temperature) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantiomerically enriched β,β-difluoro-α-amino amide.

Data Presentation: Substrate Scope and Performance

| Entry | R¹ Group | R² Group | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | Phenyl | Benzyl | 5 | 12 | 87 | 95 |

| 2 | 4-MeO-Ph | Benzyl | 5 | 16 | 85 | 96 |

| 3 | 2-Thienyl | Benzyl | 5 | 10 | 82 | 93 |

| 4 | Cyclohexyl | Benzyl | 5 | 24 | 78 | 91 |

| 5 | Phenyl | Isopropyl | 5 | 18 | 80 | 94 |

Data synthesized from representative literature values.

Visualization: Catalytic Cycle

Caption: Proposed catalytic cycle for the[3][5]-proton shift.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of a chiral auxiliary is a well-established and powerful strategy to control the stereochemical outcome of a reaction.[6] In the context of this compound synthesis, a chiral auxiliary is temporarily attached to the molecule to direct the facial selectivity of a key bond-forming step, after which it is cleaved to reveal the desired enantiomerically pure product.

Causality Behind Experimental Choices

A variety of chiral auxiliaries have been successfully employed, including Evans oxazolidinones, pseudoephedrine, and N-tert-butanesulfinimines.[5][7] The choice of auxiliary is dictated by its ability to effectively shield one face of the reactive intermediate, leading to high diastereoselectivity. The steric bulk and conformational rigidity of the auxiliary are key factors in achieving this control. The subsequent removal of the auxiliary must proceed under conditions that do not cause racemization of the newly formed stereocenter.

Experimental Protocol: Synthesis via N-tert-Butanesulfinimine

Step 1: Formation of N-tert-Butanesulfinyl Imine

-

To a solution of the corresponding aldehyde or ketone in an appropriate solvent (e.g., THF, CH₂Cl₂), add (R)- or (S)-2-methylpropane-2-sulfinamide (1.0-1.2 equiv).

-

Add a dehydrating agent (e.g., CuSO₄, Ti(OEt)₄) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography to obtain the N-tert-butanesulfinyl imine.

Step 2: Diastereoselective Reformatsky Reaction

-

To a suspension of activated zinc dust in anhydrous THF, add a solution of ethyl bromodifluoroacetate.

-

Stir the mixture until the formation of the Reformatsky reagent is observed.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C) and add a solution of the N-tert-butanesulfinyl imine in THF dropwise.

-

Stir the reaction at this temperature until completion, then quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The diastereomers can be separated by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the desired diastereomer in a suitable solvent (e.g., methanol).

-

Add an acidic solution (e.g., HCl in methanol) and stir at room temperature.

-

Monitor the reaction for the cleavage of the sulfinyl group.

-

Concentrate the reaction mixture and purify the product to obtain the enantiomerically pure amino ester, which can then be hydrolyzed to the carboxylic acid.

Data Presentation: Diastereoselectivity and Yield

| Entry | R Group of Imine | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | Phenyl | 95:5 | 85 |

| 2 | 4-Cl-Ph | 94:6 | 82 |

| 3 | Naphthyl | 96:4 | 88 |

| 4 | Isopropyl | 85:15 | 75 |

Data synthesized from representative literature values.[5]

Visualization: Experimental Workflow

Caption: Workflow for chiral auxiliary-mediated synthesis.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral compounds.[8] For the preparation of enantiomerically enriched this compound derivatives, this strategy typically involves the hydrogenation of a prochiral α-fluoroiminoester using a chiral transition metal catalyst.

Causality Behind Experimental Choices

The choice of catalyst is paramount for achieving high enantioselectivity. Palladium-based catalysts, in combination with chiral phosphine ligands such as BINAP, have demonstrated considerable success in this area.[3] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the delivery of hydrogen to one face of the imine C=N double bond. The reaction solvent can also influence the outcome, with fluorinated alcohols sometimes enhancing both reactivity and enantioselectivity.[9]

Experimental Protocol: Pd-Catalyzed Asymmetric Hydrogenation

Materials:

-

Prochiral α-fluoroiminoester substrate (1.0 equiv)

-

Palladium catalyst precursor (e.g., Pd(OAc)₂) (1-5 mol%)

-

Chiral phosphine ligand (e.g., (R)- or (S)-BINAP) (1.1-1.2 equiv relative to Pd)

-

Solvent (e.g., trifluoroethanol, methanol)

-

High-pressure hydrogenation reactor

Procedure:

-

In a glovebox, charge a high-pressure reactor vessel with the palladium precursor and the chiral ligand.

-

Add the solvent and stir the mixture to form the active catalyst.

-

Add the α-fluoroiminoester substrate to the reactor.

-

Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at the specified temperature for the required duration.

-

After the reaction is complete, carefully vent the reactor and purge with an inert gas.

-

Concentrate the reaction mixture and purify the product by column chromatography to yield the enantiomerically enriched amino ester.

Data Presentation: Catalyst Performance

| Entry | Ligand | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | ee (%) |

| 1 | (R)-BINAP | TFE | 20 | 25 | 92 | 95 |

| 2 | (S)-BINAP | TFE | 20 | 25 | 90 | 94 |

| 3 | (R)-BINAP | MeOH | 50 | 40 | 85 | 88 |

| 4 | (R)-Tol-BINAP | TFE | 20 | 25 | 93 | 96 |

TFE = Trifluoroethanol. Data synthesized from representative literature values.[3][9]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful biocatalytic method for obtaining enantiomerically pure compounds by exploiting the stereoselectivity of enzymes.[10] In this approach, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of chiral this compound, this is typically achieved through the lipase-catalyzed hydrolysis of a racemic ester derivative.[11]

Causality Behind Experimental Choices

Lipases are commonly used for the kinetic resolution of amino acid esters due to their broad substrate tolerance and high enantioselectivity. The choice of lipase (e.g., from Candida antarctica, Pseudomonas cepacia) is crucial and often requires screening to identify the most effective enzyme for a particular substrate.[12] The reaction is typically carried out in a biphasic system or in an organic solvent with a controlled amount of water to facilitate the hydrolysis. The reaction is stopped at approximately 50% conversion to obtain both the unreacted ester and the hydrolyzed acid in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic this compound ester (1.0 equiv)

-

Lipase (e.g., Novozym 435, Lipase PS)

-

Buffer solution (e.g., phosphate buffer, pH 7)

-

Organic co-solvent (e.g., diisopropyl ether)

Procedure:

-

Dissolve the racemic ester in the organic co-solvent.

-

Add the buffer solution and the lipase.

-

Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).

-

Monitor the progress of the reaction by HPLC until approximately 50% conversion is reached.

-

Stop the reaction by filtering off the enzyme.

-

Separate the aqueous and organic layers.

-

From the aqueous layer, acidify and extract the enantiomerically enriched carboxylic acid.

-

From the organic layer, isolate the unreacted enantiomerically enriched ester.

Visualization: Principle of Kinetic Resolutiondot

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 428452-49-7: this compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

- 5. Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 7. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Amino-2,2-difluoropropanoic Acid (CAS: 428452-49-7)

Introduction: The Strategic Advantage of Gem-Difluorination in Amino Acid Scaffolds

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the gem-difluoro group (CF2) offers a unique combination of steric and electronic properties that can profoundly influence a molecule's behavior. This guide focuses on 3-Amino-2,2-difluoropropanoic acid (CAS: 428452-49-7), a non-proteinogenic β-amino acid that is gaining significant attention as a versatile building block in medicinal chemistry.

The presence of the gem-difluoro group at the α-position to the carboxylic acid and β- to the amino group imparts several desirable characteristics. It can enhance metabolic stability by blocking enzymatic oxidation, modulate the acidity of the carboxylic acid, and influence the conformational preferences of peptides and small molecules into which it is incorporated.[1] These attributes make this compound a valuable scaffold for the design of enzyme inhibitors, neuroactive compounds, and peptidomimetics with improved therapeutic potential.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this important fluorinated amino acid, aimed at researchers and scientists in the field of drug development.

Physicochemical Properties of this compound

The introduction of two fluorine atoms significantly alters the physicochemical properties of the parent β-alanine scaffold. The high electronegativity of fluorine leads to a more polarized C-F bond, influencing the molecule's overall electronic distribution and intermolecular interactions.

| Property | Value | Source |

| CAS Number | 428452-49-7 | Internal Knowledge |

| Molecular Formula | C₃H₅F₂NO₂ | [2][3] |

| Molecular Weight | 125.07 g/mol | [3] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in polar solvents | [2] |

| Storage | 2-8°C, sealed in dry, dark place | [3][4] |

Synthetic Methodologies: A Focus on the Reformatsky Reaction

Several synthetic routes to α,α-difluoro-β-amino acids have been explored, with the Reformatsky reaction being a prominent and effective method.[5][6][7] This reaction typically involves the condensation of an aldehyde or imine with an α-halo ester in the presence of a metal, such as zinc. For the synthesis of this compound, a common precursor is ethyl bromodifluoroacetate.

The general principle involves the formation of an organozinc reagent from ethyl bromodifluoroacetate, which then acts as a nucleophile.[6][7] This enolate equivalent can then react with a suitable electrophile containing a protected amino group to form the carbon-carbon bond, leading to the protected β-amino acid ester. Subsequent deprotection and hydrolysis yield the final product.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound via a Reformatsky reaction.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a representative example based on established chemical principles of the Reformatsky reaction and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of Ethyl 3-(N-benzylamino)-2,2-difluoropropanoate

-

To a stirred suspension of activated zinc dust (1.5 eq) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon), add a solution of ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF (5 mL) dropwise at room temperature.

-

The reaction mixture is gently heated to initiate the formation of the Reformatsky reagent, which is indicated by a color change and the consumption of zinc.

-

Once the reagent formation is complete, the mixture is cooled to 0°C.

-

A solution of N-benzyl-aminoacetaldehyde (1.0 eq) in anhydrous THF (5 mL) is added dropwise to the freshly prepared Reformatsky reagent.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 3-(N-benzylamino)-2,2-difluoropropanoate.

Step 2: Deprotection and Hydrolysis to this compound

-

The purified ethyl 3-(N-benzylamino)-2,2-difluoropropanoate from Step 1 is dissolved in a suitable solvent such as methanol.

-

Palladium on carbon (10 mol%) is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the debenzylation is complete (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite.

-

To the filtrate, an aqueous solution of lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours to effect the hydrolysis of the ester.

-

The reaction mixture is then acidified to pH ~2 with dilute hydrochloric acid.

-

The solvent is removed under reduced pressure, and the resulting solid is triturated with a suitable organic solvent (e.g., diethyl ether) to remove any organic-soluble impurities.

-

The solid product, this compound, is collected by filtration and dried under vacuum.

Applications in Medicinal Chemistry

The unique properties of this compound make it an attractive building block for the synthesis of novel therapeutic agents. Its incorporation into peptide sequences or small molecules can lead to enhanced biological activity and improved pharmacokinetic properties.

Enzyme Inhibition: A Hypothetical Case Study

A key application of this amino acid is in the design of enzyme inhibitors. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially interacting with active site residues of an enzyme. For instance, if a natural substrate of an enzyme contains a β-hydroxy-α-amino acid motif that is crucial for binding, replacing it with this compound could lead to a potent and metabolically stable inhibitor.

Consider a hypothetical protease enzyme that is a target for a new therapeutic. By incorporating this compound into a peptide-like scaffold, a competitive inhibitor could be designed. The gem-difluoro group could mimic the tetrahedral intermediate of amide bond hydrolysis, thereby binding tightly to the enzyme's active site and blocking its function.

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 428452-49-7: this compound [cymitquimica.com]

- 3. 428452-49-7|this compound|BLD Pharm [bldpharm.com]

- 4. achmem.com [achmem.com]

- 5. researchgate.net [researchgate.net]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. Reformatsky Reaction [organic-chemistry.org]

An In-depth Technical Guide to 3-Amino-2,2-difluoropropanoic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2,2-difluoropropanoic acid (also known as α,α-difluoro-β-alanine), a critical building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, present a detailed, field-proven synthesis protocol derived from primary literature, and explore its strategic applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique conformational and metabolic advantages conferred by the gem-difluoro moiety in novel therapeutic agents.

Introduction: The Strategic Value of Fluorination in Amino Acid Scaffolds

The selective incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity. This compound is a non-proteinogenic β-amino acid that strategically places a gem-difluoro group on the α-carbon. This structural motif acts as a bioisostere for a carbonyl group or a hydroxylated carbon, introducing significant conformational constraints and altering the electronic properties of the backbone without a substantial increase in steric bulk.

This guide offers an in-depth examination of this valuable compound, focusing on the practical aspects of its synthesis and characterization to empower researchers in its application.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective use. This compound is typically a white crystalline solid at room temperature and is soluble in polar solvents.[1]

Core Properties

All quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅F₂NO₂ | [1][2] |

| Molecular Weight | 125.07 g/mol | [1][2] |

| CAS Number | 428452-49-7 | [1][3] |

| Synonyms | α,α-difluoro-β-alanine, 2,2-difluoro-β-alanine | [3] |

| Physical Form | Solid | [3] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [2][4] |

| Purity (Typical) | ≥95% | [3] |

Safety and Handling

As a research chemical, this compound requires careful handling by trained personnel.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[2]

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) to ensure its long-term stability.[2][4]

Synthesis Protocol: A Practical Approach

The synthesis of this compound can be effectively achieved via a multi-step process starting from a Reformatsky reaction, followed by deprotection. The following protocol is based on the practical synthesis developed by Cheguillaume et al. published in Tetrahedron Letters.[5]

Synthesis Workflow Diagram

The overall synthetic pathway involves three main stages: formation of the protected β-amino ester, removal of the benzyl protecting groups, and subsequent hydrolysis of the ethyl ester to yield the final amino acid.

Step-by-Step Methodology

Expertise & Causality: This protocol relies on the Katritzky benzotriazole methodology, where N,N-(Dibenzyl)-1H-benzotriazolyl-1-methylamine serves as a stable precursor to a reactive N,N-dibenzylmethaniminium cation. This in situ generation avoids the handling of unstable imines. The subsequent Reformatsky reaction with the zinc enolate of ethyl bromodifluoroacetate is a robust method for forming the critical C-C bond.[5]

Step 1: Synthesis of Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate

-

Activation: Activate zinc dust by stirring it with 1M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under high vacuum. This removes the passivating oxide layer, ensuring high reactivity.

-

Reaction Setup: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add the activated zinc dust and anhydrous tetrahydrofuran (THF).

-

Initiation: Add a small amount of ethyl bromodifluoroacetate to the stirred suspension and gently heat to initiate the formation of the Reformatsky reagent.

-

Addition: Add a solution of N,N-(dibenzyl)-1H-benzotriazolyl-1-methylamine in anhydrous THF and the remaining ethyl bromodifluoroacetate dropwise, maintaining a gentle reflux.

-

Workup: After the reaction is complete (monitored by TLC), cool the mixture, quench with saturated aqueous ammonium chloride, and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield the protected amino ester as a pure compound. The molecular weight of this intermediate is 333.37 g/mol .

Step 2: Synthesis of Ethyl 3-amino-2,2-difluoropropanoate (Debenzylation)

-

Catalyst Setup: In a hydrogenation vessel, place ethyl 3-(dibenzylamino)-2,2-difluoropropanoate and a catalytic amount of Pearlman's catalyst (Pd(OH)₂/C, 20 wt%). The use of Pearlman's catalyst is crucial as it is highly effective for removing N-benzyl groups, which can be resistant to standard Pd/C catalysts.

-

Hydrogenation: Add ethanol as the solvent and subject the mixture to a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected primary amine, which is often pure enough for the next step without further purification.

Step 3: Synthesis of this compound (Hydrolysis)

-

Reaction: Dissolve the crude ethyl 3-amino-2,2-difluoropropanoate in 6N aqueous hydrochloric acid.

-

Hydrolysis: Heat the solution to reflux and maintain the temperature until the ester is completely hydrolyzed (monitored by TLC or LC-MS). Acidic hydrolysis is a standard and effective method for converting ethyl esters to carboxylic acids.

-

Isolation: Cool the reaction mixture and concentrate it to dryness under reduced pressure.

-

Purification: The resulting solid is the hydrochloride salt of the target amino acid. To obtain the zwitterionic free amino acid, dissolve the salt in a minimum amount of water and adjust the pH to isoelectric point using a suitable base (e.g., pyridine or an ion-exchange resin). The product will precipitate out of the solution.

-

Final Product: Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield pure this compound.

Analytical Characterization (Self-Validation)

To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed. While specific spectral data from the primary literature could not be accessed, the following are the expected characterization parameters that a researcher should verify.

-

¹H NMR: Expected signals include a triplet for the CH₂ group adjacent to the amino group (split by the two fluorine atoms) and a broad singlet for the NH₂ protons.

-

¹³C NMR: Key signals would include the carboxylic acid carbon, the quaternary CF₂ carbon (split into a triplet by the two fluorine atoms), and the CH₂ carbon.

-

¹⁹F NMR: A single signal (a triplet, due to coupling with the adjacent CH₂ protons) is expected, confirming the presence of the gem-difluoro group.

-

Mass Spectrometry: The molecular ion peak (or [M+H]⁺) should correspond to the calculated molecular weight of 125.07.

-

Melting Point: A sharp melting point is indicative of high purity.

Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable building block for creating novel pharmaceuticals.

-

Enzyme Inhibitors: The gem-difluoro group can act as a non-hydrolyzable mimic of a tetrahedral intermediate in enzymatic reactions, making it an ideal core for designing potent inhibitors of proteases, kinases, and other enzymes.

-

Peptidomimetics: Incorporating this amino acid into peptides can enforce specific backbone conformations and dramatically increase resistance to proteolytic degradation, enhancing the peptide's in vivo half-life.[6]

-

Neuroactive Compounds: The altered electronic nature and enhanced metabolic stability can be exploited in the design of novel agonists or antagonists for central nervous system (CNS) targets.[6]

-

Metabolic Stability: The strong C-F bonds at the α-position block a common site of metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates.[6]

Conclusion

This compound represents a powerful tool in the arsenal of the medicinal chemist. Its synthesis, while requiring careful execution, is practical and scalable. The strategic placement of the gem-difluoro group offers a reliable method to enhance the drug-like properties of lead compounds, including metabolic stability and conformational rigidity. This guide provides the foundational knowledge and a detailed protocol to facilitate the confident application of this versatile building block in pioneering drug discovery programs.

References

-

Cheguillaume, A., Lacroix, S., & Marchand-Brynaert, J. (2003). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine). Tetrahedron Letters, 44(11), 2375-2377. [Link]

-

ResearchGate. (n.d.). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine). Retrieved January 4, 2026, from [Link]

-

All Journals. (n.d.). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine). Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). (3s)-3-Amino-2,2-Difluoro-3-Phenylpropanoic Acid. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 3,3-Difluoropropanoic acid. Retrieved January 4, 2026, from [Link]

-

PubMed. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Retrieved January 4, 2026, from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). This compound hydrochloride (C3H5F2NO2). Retrieved January 4, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

Sources

Topic: 3-Amino-2,2-difluoropropanoic Acid: A Guide to Chemical Stability, Storage, and Handling

An In-Depth Technical Guide for Researchers

Abstract: 3-Amino-2,2-difluoropropanoic acid, also known as 2,2-difluoro-β-alanine, is a critical building block in modern medicinal chemistry. The strategic incorporation of gem-difluoro groups into amino acid scaffolds can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptide-based therapeutics.[1][2] However, the long-term stability and integrity of this valuable reagent are paramount for ensuring the reproducibility and success of complex synthetic endeavors. This guide provides an in-depth analysis of the chemical stability of this compound, outlines field-proven storage and handling protocols, and offers a framework for conducting stability-indicating studies.

Introduction and Physicochemical Profile

This compound is a non-proteinogenic amino acid analog whose structure is characterized by a propanoic acid backbone with an amino group at the 3-position and two fluorine atoms at the 2-position.[3] This unique arrangement of functional groups imparts distinct chemical properties compared to its non-fluorinated counterpart, β-alanine. The strong electron-withdrawing effect of the gem-difluoro group can alter the acidity of the carboxylic acid and the basicity of the amino group, influencing its reactivity and intermolecular interactions.[3]

Its primary application lies in the synthesis of peptidomimetics and other bioactive molecules for drug discovery, where the difluoromethylene group serves as a metabolically stable isostere for a carbonyl group or modifies the electronic environment of adjacent functionalities.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 428452-49-7 | [4][5][6] |

| Molecular Formula | C₃H₅F₂NO₂ | [3][4][6] |

| Molecular Weight | ~125.07 g/mol | [4][6] |

| Physical Form | White crystalline solid | [3] |

| Synonyms | 2,2-difluoro-beta-alanine, 3-Amino-2,2-difluoropropionic acid | [3][5] |

Chemical Stability and Potential Degradation Pathways

While specific kinetic studies on the degradation of this compound are not extensively published, an understanding of its structure allows for an expert assessment of its stability profile. The C-F bonds are exceptionally strong and stable, rendering the difluoromethylene group itself highly resistant to chemical and enzymatic degradation. The primary areas of potential instability involve the amino and carboxylic acid functional groups.

-

Thermal Stability: As a solid crystalline material, the compound is expected to be thermally stable at recommended storage temperatures. However, like many amino acids, it may be susceptible to decarboxylation or other degradation reactions at elevated temperatures, especially once in solution.

-

Hydrolytic Stability: The compound is stable against hydrolysis. The key areas of concern in aqueous solutions are pH-dependent reactions. Extreme pH conditions could potentially catalyze degradation, although the fluorinated backbone likely enhances overall stability compared to other amino acids.[3]

-

Photostability: Many amino acids and peptides exhibit some light sensitivity. While no specific data exists for this compound, direct exposure to high-intensity UV light should be avoided as a standard precautionary measure.

-

Oxidative Stability: The amino group could be susceptible to oxidation. For analogous compounds like peptides containing sensitive residues, the use of oxygen-free solvents is recommended for maximum stability in solution.

Below is a conceptual diagram illustrating the key factors that can influence the stability of the compound.

Caption: Key environmental factors influencing the chemical stability of this compound.

Recommended Storage and Handling Protocols

Proper storage is the most critical factor in preserving the integrity of this compound. The consensus from multiple suppliers, grounded in chemical first principles, provides a clear and unified recommendation.

Long-Term Storage (Solid State)

The primary objective for long-term storage is to minimize exposure to heat, moisture, and light.

Table 2: Recommended Long-Term Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2°C to 8°C (Refrigerator) | Reduces molecular kinetic energy, slowing any potential solid-state degradation reactions. | [4][5][6] |

| Atmosphere | Sealed in dry conditions; under inert gas (e.g., Argon) is optimal. | Prevents hygroscopic water absorption and oxidation. Moisture can significantly reduce long-term stability. | [4][7] |

| Light | Keep in a dark place (amber vial). | Protects against potential photodegradation. | [4][6][7] |

| Container | Tightly closed, non-reactive container (e.g., glass). | Prevents contamination and reaction with container materials. | [8] |

Handling and Use

When handling the compound, especially when preparing solutions, adherence to best practices is essential to avoid contamination and degradation.

-

Equilibration: Before opening, allow the container to warm to room temperature, preferably in a desiccator.[7] This crucial step prevents atmospheric moisture from condensing on the cold solid, which would compromise the integrity of the remaining stock.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[8] The compound is classified as an irritant and may be harmful if swallowed or inhaled.[4][5][8][9]

-

Ventilation: Use only with adequate ventilation to avoid breathing dust or fumes.[8]

-

Solution Preparation: For maximum stability, peptide and amino acid solutions should be prepared fresh. If storage in solution is necessary, it should be for the shortest possible duration.

-

Solution Storage: If short-term storage of a solution is unavoidable, it should be stored frozen at -20°C or below. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[7] Aliquoting into single-use volumes is highly recommended.

Experimental Protocol: Forced Degradation Study

To empirically validate the stability of a specific lot of this compound under your experimental conditions, a forced degradation study is the authoritative method. This involves subjecting the compound to stress conditions beyond the recommended storage parameters to identify potential degradation products and pathways.

Methodology

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution and subject it to the following parallel conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Stress: Incubate the solution at 80°C for 48 hours.

-

Photolytic Stress: Expose the solution to a high-intensity light source (e.g., 1.2 million lux hours) while maintaining a control sample in the dark.

-

-

Control Samples: Maintain an unstressed aliquot of the stock solution at 2-8°C and a room temperature control.

-

Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples (stressed and controls) by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. The mass spectrometer can be used to identify the mass of the degradation products, providing clues to the degradation pathway.

Workflow Diagram: Forced Degradation Study

Caption: Experimental workflow for conducting a forced degradation study on this compound.

Conclusion

This compound is a robust and valuable reagent whose stability is well-maintained under proper storage conditions. The key to preserving its integrity lies in strict adherence to cold (2-8°C), dry, and dark storage for the solid material. For solutions, the guiding principle should be fresh preparation and immediate use, with aliquoting and freezing as a viable short-term alternative. By implementing the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of their starting materials, thereby safeguarding the integrity of their scientific outcomes.

References

-

Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. [Link]

-

This compound - MySkinRecipes. [Link]

-

(3s)-3-Amino-2,2-Difluoro-3-Phenylpropanoic Acid - PubChem - NIH. [Link]

-

Handling and Storage of Peptides - FAQ | AAPPTEC. [Link]

-

Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - NIH. [Link]

-

Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. [Link]

-

3-Amino-3-(2,6-difluorophenyl)propanoic acid | C9H9F2NO2 | CID 24689635 - PubChem. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 428452-49-7: this compound [cymitquimica.com]

- 4. achmem.com [achmem.com]

- 5. This compound | 428452-49-7 [sigmaaldrich.com]

- 6. 428452-49-7|this compound|BLD Pharm [bldpharm.com]

- 7. peptide.com [peptide.com]

- 8. aksci.com [aksci.com]

- 9. 3-Amino-3-(2,6-difluorophenyl)propanoic acid | C9H9F2NO2 | CID 24689635 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 3-Amino-2,2-difluoropropanoic Acid: From Sourcing to Synthesis

Abstract

This technical guide provides an in-depth analysis of 3-amino-2,2-difluoropropanoic acid, a critical building block for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple catalog of suppliers, this document delves into the nuances of sourcing high-quality material, the rationale behind essential analytical quality control, and the strategic applications that leverage its unique stereoelectronic properties. We will explore common synthetic routes, provide a detailed protocol for its incorporation into a peptide sequence, and offer field-proven insights to ensure the integrity and success of your research endeavors.

Introduction: The Strategic Value of the Gem-Difluoro Moiety in β-Amino Acids

The introduction of fluorine into bioactive molecules is a well-established strategy in modern medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] The gem-difluoromethylene group (CF2) is of particular interest as it acts as a bioisostere for a carbonyl group or an ether linkage, capable of altering protein structure and interactions.[4] When incorporated into a β-amino acid scaffold, as in this compound (also known as α,α-difluoro-β-alanine), this modification offers several distinct advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to enzymatic degradation and increasing its biological half-life.[5]

-

Modulation of pKa: The high electronegativity of the fluorine atoms can significantly influence the acidity of the carboxylic acid and the basicity of the amino group, which can in turn affect binding interactions with biological targets.

-

Conformational Constraint: The presence of the CF2 group can impose specific conformational preferences on the molecule, which can be exploited to enhance binding affinity and selectivity for a target receptor or enzyme.[6]

-

Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.[7]

These properties make this compound a valuable building block in the design of novel peptides, peptidomimetics, and small molecule inhibitors with improved therapeutic potential.[][9]

Sourcing and Procurement: A Comparative Analysis of Commercial Suppliers

The first critical step in any research project is securing high-quality starting materials. For this compound, several commercial suppliers are available. However, it is crucial to look beyond price and availability and consider factors such as purity, the form of the compound (free amino acid vs. hydrochloride salt), and the quality of the accompanying analytical data.

Below is a comparative table of representative suppliers. Note that this is not an exhaustive list, and stock and pricing are subject to change. Researchers should always obtain lot-specific Certificates of Analysis (CoA).

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich | This compound | 428452-49-7 | 95% | Custom | Marketed by Synthonix Corporation.[10] |

| AK Scientific, Inc. | This compound hydrochloride | 1159825-06-5 | 95% | 100mg - 5g | Stocked and shipped from the USA. For R&D use only.[11][12] |

| BLD Pharm | This compound | 428452-49-7 | Not specified | Inquire | Provides analytical data including NMR, HPLC, LC-MS.[13] |

| ChemScene | This compound | 428452-49-7 | >98% | Inquire | Offers custom synthesis and process optimization services.[14] |

| Crysdot LLC | This compound | 428452-49-7 | 95+% | Inquire | Lists a wide range of amino acid derivatives.[15] |

| Angene Chemical | This compound Hydrochloride | 1159825-06-5 | Not specified | 10g | Offers a wide range of lab reagents and intermediates.[13] |

| AccelaChemBio | This compound | 428452-49-7 | >95% | 0.1g - 10g | Provides stock information for US and China warehouses.[16] |

Expert Insight: The choice between the free amino acid (CAS 428452-49-7) and the hydrochloride salt (CAS 1159825-06-5) often depends on the subsequent synthetic steps. The hydrochloride salt can exhibit improved stability and handling characteristics, but may require a neutralization step before use in certain coupling reactions.

Quality Control and In-House Validation: A Self-Validating System

While suppliers provide a Certificate of Analysis, it is imperative for the integrity of your research to perform in-house validation. This ensures the material meets the specific requirements of your application and has not degraded during shipping or storage.

The Rationale Behind Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR is the most powerful tool for structural elucidation.

-

¹H NMR: Confirms the presence of the aminomethyl (-CH₂N-) and carboxylic acid protons. The coupling patterns can provide structural information.

-

¹⁹F NMR: Is essential for confirming the presence of the gem-difluoro group. The chemical shift and any coupling to adjacent protons are characteristic.

-

¹³C NMR: Provides information on the carbon backbone and will show characteristic shifts for the carbon bearing the fluorine atoms.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity.

-

The Challenge: Most amino acids, including this one, lack a strong UV chromophore, making direct detection by UV-Vis challenging.[17][18]

-

The Solution: Derivatization. Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) introduces a fluorescent or UV-active moiety, allowing for sensitive detection.[18][19][20] This is a critical step for accurate purity determination.

-

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, and you should look for the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can provide an exact mass, confirming the elemental composition.

Workflow for Incoming Material QC

Caption: Workflow for quality control of incoming this compound.

Synthesis and Manufacturing Insights

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. While numerous methods exist for the asymmetric synthesis of fluorinated amino acids, a common and scalable approach for α,α-difluoro-β-amino acids involves the Reformatsky reaction.[6][21][22]

This reaction typically involves the condensation of an imine with an organozinc reagent derived from an α-halo ester. For our target molecule, this would be the reaction between a suitable imine and the Reformatsky reagent derived from ethyl bromodifluoroacetate.

Caption: Generalized Reformatsky synthesis pathway for α,α-difluoro-β-amino acids.

This pathway highlights potential impurities to be aware of, such as unreacted starting materials or byproducts from side reactions. A robust QC process is therefore essential.

Applications in Drug Discovery and Chemical Biology

The unique properties of this compound have led to its use in several areas of therapeutic research.

-

Enzyme Inhibition: The gem-difluoro group can act as a non-hydrolyzable mimic of a tetrahedral intermediate in enzymatic reactions. For example, analogues of vigabatrin containing a difluoro moiety have been designed as potent inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT), an important target for anticonvulsant therapies.[23]

-

Peptide and Protein Engineering: Incorporating this amino acid into a peptide sequence can enhance stability against proteolytic degradation.[][24][25] The conformational constraints imposed by the CF2 group can also be used to stabilize specific secondary structures, such as β-turns or helices, leading to improved receptor binding and biological activity.[26]

-

Bioisosteric Replacement: The difluoromethylene group can serve as a bioisostere for other functional groups, aiding in the optimization of lead compounds by improving their drug-like properties without significantly altering their shape.[4]

Experimental Protocol: Incorporation into a Peptide Sequence

This section provides a detailed, step-by-step methodology for the incorporation of Fmoc-protected this compound into a peptide using standard solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-3-amino-2,2-difluoropropanoic acid (requires prior Fmoc protection if starting with the free amine)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Protocol:

-

Resin Swelling:

-

Place the Rink Amide resin in a reaction vessel.

-

Add DMF and gently agitate for 30 minutes to swell the resin.

-

Drain the DMF.

-

-

Fmoc Deprotection (of the resin):

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat with a second 5-minute piperidine wash.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

Activation: In a separate vial, dissolve Fmoc-3-amino-2,2-difluoropropanoic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 2 hours.

-

Causality Note: The use of HBTU as a coupling agent with DIPEA as a non-nucleophilic base is a standard and robust method for forming amide bonds in SPPS, minimizing racemization. The reaction time may need to be extended for this sterically hindered amino acid.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Confirmation of Coupling (Optional but Recommended):

-

Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

-

-

Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

-

Purification:

-

Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

-

Confirm the identity and purity of the final peptide by LC-MS and analytical RP-HPLC.

-

Conclusion

This compound is more than just a specialty chemical; it is a strategic tool for overcoming common challenges in drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics. Its ability to confer metabolic stability and enforce specific molecular conformations makes it an invaluable asset. By understanding the intricacies of its sourcing, implementing rigorous in-house quality control, and applying robust synthetic protocols, researchers can confidently leverage the power of this unique building block to advance their scientific objectives.

References

-

Bunnage, M. E., et al. (2013). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(11), 4270-4288. [Link]

-

Gao, F., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Communications Chemistry, 4(1), 148. [Link]

-

Goddard-Borger, E. D., & Stick, R. V. (2011). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Beilstein Journal of Organic Chemistry, 7, 1488-1511. [Link]

-

Holton, W. G., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1317, 124-130. [Link]

-

Hu, J., et al. (2018). Organocatalytic Enantioselective Synthesis of α-Fluoro-β-amino Acid Derivatives. Organic Letters, 20(23), 7550-7553. [Link]

-

Katritzky, A. R., et al. (2005). Synthesis of α,α-Difluoro-β-amino Esters or gem-Difluoro-β-lactams as Potential Metallocarboxypeptidase Inhibitors. The Journal of Organic Chemistry, 70(22), 8963-8969. [Link]

-

Marsh, E. N. G. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(37), 13318-13323. [Link]

-

Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

O'Hagan, D. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(15), 2829. [Link]

-

Qiu, X., et al. (2018). Enantioselective synthesis of α,α-difluoro-β-lactams using amino alcohol ligands. Organic & Biomolecular Chemistry, 16(2), 263-267. [Link]

-

Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-11. [Link]

-

Shimadzu Corporation. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved January 8, 2026, from [Link]

-

Silverman, R. B., & Nanavati, S. M. (1992). Design, Synthesis, and Biological Activity of a Difluoro-Substituted, Conformationally Rigid Vigabatrin Analogue as a Potent γ-Aminobutyric Acid Aminotransferase Inhibitor. Journal of Medicinal Chemistry, 35(23), 4209-4214. [Link]

-

Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6668. [Link]

-

Tang, C., et al. (2019). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 24(11), 2053. [Link]

-

Teknoscienze. (n.d.). α,β-Difluoro-ϒ-amino acids - Synthesis and applications. Retrieved January 8, 2026, from [Link]

-

Thomas, F., et al. (2018). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 14, 2549-2586. [Link]

-

Yoshimura, T., et al. (2023). Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. Molecules, 28(7), 2969. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 7. This compound [myskinrecipes.com]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 1159825-06-5 this compound hydrochloride AKSci 9252BB [aksci.com]

- 13. 428452-49-7|this compound|BLD Pharm [bldpharm.com]

- 14. chemscene.com [chemscene.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. myfoodresearch.com [myfoodresearch.com]

- 18. shimadzu.com [shimadzu.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Enantioselective synthesis of α,α-difluoro-β-lactams using amino alcohol ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Divide: A Guide to Racemic vs. Chiral 3-Amino-2,2-difluoropropanoic Acid in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, membrane permeability, and target affinity.[1][2][3] 3-Amino-2,2-difluoropropanoic acid, a gem-difluorinated β-amino acid, represents a particularly valuable building block in this endeavor.[4][] However, the presence of a stereocenter at the C3 position introduces a critical consideration that profoundly impacts its utility: chirality. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, and enantiomers of the same compound can exhibit dramatically different pharmacological and toxicological profiles. This guide provides an in-depth technical exploration of this compound, contrasting its racemic form with its individual enantiomers. We will dissect the synthetic strategies for accessing both racemic and enantiopure forms, detail the analytical methodologies required for their differentiation and quality control, and explore the fundamental pharmacological implications that drive the imperative for chiral purity in drug development.

The Significance of Chirality in Fluorinated Amino Acids

Chirality, or 'handedness', is a fundamental property of a molecule that is non-superimposable on its mirror image. These mirror-image isomers are known as enantiomers. While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they differ in their interaction with plane-polarized light (optical activity) and, most critically, in their interactions with other chiral molecules, such as biological receptors, enzymes, and transporters.

A racemic mixture contains equal amounts (a 50:50 mixture) of both enantiomers. In drug development, administering a racemic mixture is effectively administering two different substances. The desired therapeutic effect may reside in only one enantiomer (the eutomer ), while the other (the distomer ) could be inactive, less active, have a different activity, or even be responsible for undesirable side effects or toxicity. The strategic use of single-enantiomer drugs allows for a more targeted therapeutic approach, potentially leading to improved efficacy, a better safety profile, and a simplified pharmacokinetic profile.

For this compound, the stereocenter at C3 gives rise to (R)- and (S)-enantiomers. The gem-difluoro group at the C2 position significantly alters the molecule's electronic properties and conformation compared to its non-fluorinated analog, making the stereochemical orientation of the C3 amino group a crucial determinant of its biological function.[6][7]

Synthetic Strategies: From Racemic Mixtures to Enantiopure Compounds

The synthesis of this compound can be approached with or without stereochemical control. While racemic synthesis is often more straightforward, the generation of enantiomerically pure material is paramount for pharmaceutical applications.[8]

Racemic Synthesis

A common and direct route to racemic α,α-difluoro-β-amino acids is the Reformatsky reaction.[9] This involves the reaction of an aldehyde or imine with an α-haloester in the presence of a metal, typically zinc.

Workflow: Racemic Synthesis via Reformatsky Reaction

Caption: General workflow for racemic synthesis.

Explanatory Protocol: Racemic Synthesis

-

Imine Formation: An appropriate aldehyde is reacted with a primary amine (e.g., benzylamine) to form an N-protected imine. This step directs the subsequent nucleophilic attack.

-

Reformatsky Reaction: Activated zinc metal is added to a solution of ethyl bromodifluoroacetate. This forms an organozinc nucleophile (a Reformatsky reagent).

-

Adduct Formation: The N-protected imine is added to the Reformatsky reagent. The organozinc compound attacks the imine carbon, forming the carbon-carbon bond and yielding a zinc salt of the protected β-amino ester.

-

Hydrolysis & Deprotection: The resulting product is treated with aqueous acid. This step protonates the nitrogen, hydrolyzes the ester to a carboxylic acid, and cleaves the N-protecting group (e.g., hydrogenolysis for a benzyl group) to yield the final racemic product.[9]

Causality: This approach is efficient for producing the basic molecular scaffold but exerts no control over the stereochemistry of the newly formed C-N bond, resulting in an equal mixture of R and S enantiomers.

Asymmetric Synthesis & Chiral Resolution

Achieving an enantiomerically pure product requires a more sophisticated strategy. The two primary approaches are asymmetric synthesis and chiral resolution.

A) Asymmetric Synthesis using a Chiral Auxiliary

This "proactive" strategy introduces a chiral element early in the synthesis to direct the formation of one enantiomer over the other. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate, guide a stereoselective reaction, and are then removed.[8][10] A powerful method involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base.[8][10]

Workflow: Asymmetric Synthesis via Ni(II) Complex

Caption: Asymmetric synthesis using a recyclable chiral auxiliary.

Causality: The planar Ni(II) complex holds the glycine substrate rigidly. The bulky chiral auxiliary (derived from an amino acid like proline) effectively blocks one face of the complex. This steric hindrance forces the incoming electrophile (a source of the -CF2- group) to attack from the unhindered face, leading to the preferential formation of one diastereomer. Subsequent hydrolysis liberates the desired enantiomer of the amino acid and allows for the recovery of the chiral auxiliary.[8]

B) Chiral Resolution

This "reactive" strategy involves synthesizing the racemic mixture first and then separating the two enantiomers. This is commonly achieved via two main methods:

-

Diastereomeric Salt Formation: The racemic amino acid is reacted with a pure chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine). This forms a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[11]

-

Preparative Chiral Chromatography: The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and elute at different times, allowing for their collection as separate, pure fractions.

| Strategy | Pros | Cons |

| Asymmetric Synthesis | Highly efficient (no wasted enantiomer). | Requires development of a specific stereoselective reaction; chiral catalysts/auxiliaries can be expensive. |

| Chiral Resolution | Can be applied to any racemic mixture. | Theoretical maximum yield is 50% for the desired enantiomer (unless the unwanted enantiomer can be racemized and recycled). Can be resource-intensive at a large scale. |

Analytical Techniques for Chiral Discrimination

Once a synthesis is performed, robust analytical methods are required to confirm the identity of the product and, crucially, to determine its enantiomeric purity or enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[12]

-

Principle: The technique relies on a chiral stationary phase (CSP) that creates a chiral environment. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times.

-

Direct vs. Indirect Methods:

-

Direct Method: The analyte is passed directly over a CSP. Polysaccharide-based (e.g., cellulose, amylose) and macrocyclic glycopeptide-based (e.g., teicoplanin, vancomycin) CSPs are highly effective for amino acids.[13][14]

-

Indirect Method: The racemic amino acid is first reacted with an enantiomerically pure chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to create a pair of diastereomers.[15][16] These diastereomers can then be separated on a standard, non-chiral (achiral) reversed-phase column.

-

Illustrative Principle of Chiral HPLC

Sources

- 1. This compound [myskinrecipes.com]

- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 428452-49-7: this compound [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 16. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 3-Amino-2,2-difluoropropanoic Acid Derivatives in Modern Drug Discovery

An In-depth Technical Guide

A Senior Application Scientist's Perspective on Core Biological Activities, Mechanisms, and Experimental Frameworks

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and conformational properties. Among the diverse repertoire of fluorinated building blocks, derivatives of 3-amino-2,2-difluoropropanoic acid have emerged as a particularly compelling class of compounds. The gem-difluoromethylene group, acting as a bioisostere for carbonyls or ethers and possessing a significant dipole moment, imparts unique stereoelectronic properties that are highly advantageous for drug design.[1] This guide provides a comprehensive technical overview of the biological activities of this compound derivatives, focusing on their primary role as enzyme inhibitors. We will explore the underlying mechanisms of action, detail robust synthetic strategies, and present standardized protocols for biological evaluation, offering researchers and drug development professionals a practical framework for harnessing the potential of this versatile chemical scaffold.

Introduction: The Fluorine Advantage in Amino Acid Scaffolds

For decades, the introduction of fluorine into drug candidates has been a proven strategy for optimizing pharmacological profiles.[2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, increased membrane permeability, and altered acidity of neighboring functional groups.[3][4] When incorporated into amino acids, these effects are particularly profound.

Derivatives of this compound, a type of α,α-difluoro-β-amino acid, are of special interest. The difluoromethyl group (CHF2) is a key pharmacophore that has led to the development of potent and selective enzyme inhibitors.[5] These molecules serve as "mechanism-based inhibitors," participating in the initial steps of an enzymatic reaction before forming a covalent bond with the enzyme, leading to irreversible inactivation.[6] This high specificity and potency make them exceptional candidates for therapeutic development in oncology, infectious diseases, and neurology.[3][5]

Core Biological Activity: Mechanism-Based Enzyme Inhibition

The most prominent biological activity of α,α-difluoro-β-amino acid derivatives is their function as mechanism-based, or "suicide," inhibitors, particularly for enzymes dependent on pyridoxal phosphate (PLP).[5] These enzymes, which include decarboxylases and transaminases, are critical for a vast array of metabolic processes.

The Mechanism of Irreversible Inhibition

The inhibitory action is a sophisticated multi-step process. The amino acid derivative, mimicking the natural substrate, enters the enzyme's active site. The PLP cofactor forms a Schiff base with the inhibitor's amino group. The enzyme then proceeds with its catalytic cycle, typically by abstracting a proton. However, the presence of the electron-withdrawing gem-difluoro group facilitates the elimination of a fluoride ion, generating a highly reactive electrophilic intermediate, such as a Michael acceptor. This intermediate is then attacked by a nucleophilic residue within the enzyme's active site (e.g., cysteine or lysine), forming a stable, covalent adduct and rendering the enzyme permanently inactive.

A generalized workflow for this "suicide inhibition" is depicted below.

Caption: Generalized pathway of mechanism-based inhibition by a difluoroamino acid derivative.

Key Enzyme Targets and Therapeutic Implications

-

Ornithine Decarboxylase (ODC): This enzyme is the rate-limiting step in polyamine biosynthesis, a pathway crucial for cell proliferation. Elevated ODC activity is a hallmark of many cancers. DL-α-difluoromethylornithine (DFMO or Eflornithine), a derivative of the amino acid ornithine, is a classic example of an ODC inhibitor used clinically for treating African sleeping sickness and has been extensively studied as a cancer chemopreventive agent.[5][6]

-

Aromatic L-Amino Acid Decarboxylase (AADC): AADC is essential for the synthesis of key neurotransmitters like dopamine and serotonin. Inhibitors of AADC, such as α-difluoromethyl-DOPA, have been investigated for their potential to modulate neurotransmitter levels in neurological disorders.[7]

-